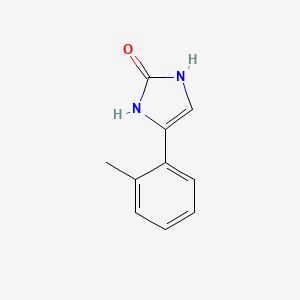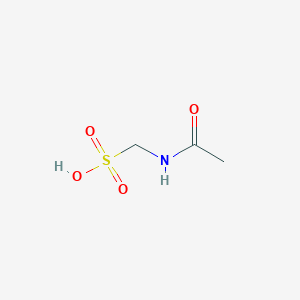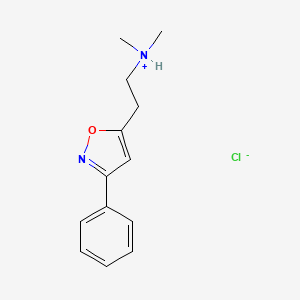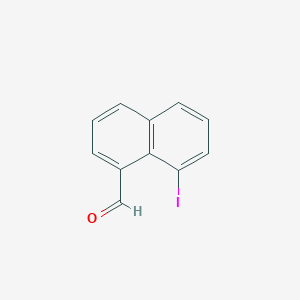
8-Iodonaphthalene-1-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Iodonaphthalene-1-carboxaldehyde is an organic compound characterized by the presence of an iodine atom attached to the eighth position of a naphthalene ring, with a formyl group at the first position. This compound is a versatile building block in organic synthesis, particularly valued for its ability to undergo various chemical transformations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodonaphthalene-1-carboxaldehyde typically involves the iodination of naphthalene derivatives. One common method includes the reaction of naphthalene with iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The formyl group can then be introduced through formylation reactions, such as the Vilsmeier-Haack reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Iodonaphthalene-1-carboxaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products: The major products formed from these reactions include various substituted naphthalenes, alcohols, acids, and polycyclic compounds .
Wissenschaftliche Forschungsanwendungen
8-Iodonaphthalene-1-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polycyclic compounds.
Biology: Employed in the development of fluorescent probes and bioactive molecules.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 8-Iodonaphthalene-1-carboxaldehyde exerts its effects is largely dependent on the specific reactions it undergoesIn coupling reactions, the compound serves as a substrate for the formation of carbon-carbon bonds, mediated by palladium catalysts .
Vergleich Mit ähnlichen Verbindungen
- 8-Bromonaphthalene-1-carboxaldehyde
- 8-Chloronaphthalene-1-carboxaldehyde
- 8-Fluoronaphthalene-1-carboxaldehyde
Comparison: 8-Iodonaphthalene-1-carboxaldehyde is unique due to the presence of the iodine atom, which is larger and more polarizable compared to bromine, chlorine, and fluorine. This makes it more reactive in certain substitution and coupling reactions, providing distinct advantages in synthetic applications .
Eigenschaften
CAS-Nummer |
85864-86-4 |
|---|---|
Molekularformel |
C11H7IO |
Molekulargewicht |
282.08 g/mol |
IUPAC-Name |
8-iodonaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C11H7IO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-7H |
InChI-Schlüssel |
PEXFIBRZZRZXGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C=O)C(=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


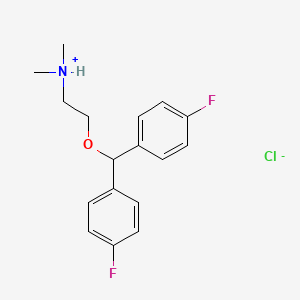

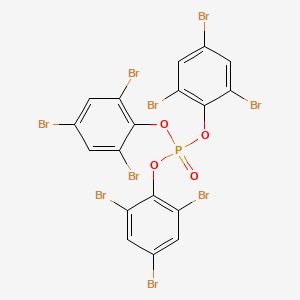
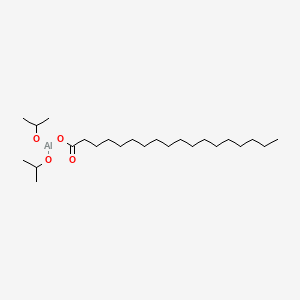

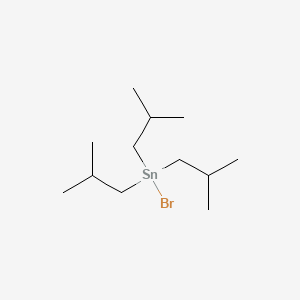

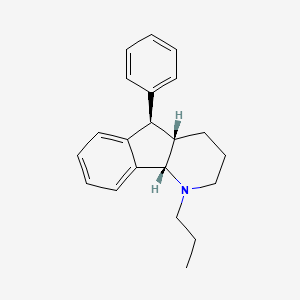
![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773498.png)
![N,N'-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine](/img/structure/B13773514.png)
